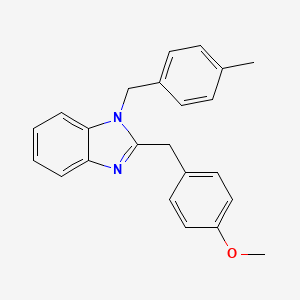
N,N'-1,4-phenylenedipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-phenylenedipropanamide, commonly known as PPD, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. This compound has a unique structure that makes it a suitable candidate for use in various fields, including biomedical research and drug development. In
作用機序
The mechanism of action of PPD is still under investigation. However, studies have shown that PPD induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. PPD has also been found to inhibit the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses.
Biochemical and Physiological Effects
PPD has various biochemical and physiological effects. Studies have shown that PPD can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been found to have anti-inflammatory and antioxidant properties, which may help reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One of the significant advantages of PPD is its low toxicity, making it a suitable candidate for use in various lab experiments. PPD is also easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of PPD is its low solubility in water, which may affect its bioavailability and limit its potential applications.
将来の方向性
There are various future directions for PPD research. One potential direction is to investigate the use of PPD in combination with other drugs to enhance its therapeutic efficacy. Another direction is to explore the potential use of PPD in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Further research is also needed to fully understand the mechanism of action of PPD and its potential applications in biomedical research.
Conclusion
In conclusion, PPD is a chemical compound with various potential applications in scientific research. Its unique structure and low toxicity make it a suitable candidate for use in drug development and other fields. Further research is needed to fully understand the mechanism of action of PPD and its potential applications in biomedical research.
合成法
PPD is synthesized through a multi-step process that involves the reaction of 1,4-dibromobutane with aniline to form 1,4-dianilinobutane. This intermediate product is then reacted with phosgene to produce PPD. The final product is purified through recrystallization to obtain a white crystalline solid.
科学的研究の応用
PPD has various potential applications in scientific research. One of the most significant applications is in drug development. Studies have shown that PPD has antitumor activity against various cancer cell lines, including breast, liver, and lung cancer. PPD has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
N-[4-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-11(15)13-9-5-7-10(8-6-9)14-12(16)4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVVJIZHVDVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Propionylamino)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)



![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5714194.png)

![N-allyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5714202.png)
![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
